molecular formula C20H21N3O2 B7704584 N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide

Cat. No. B7704584
M. Wt: 335.4 g/mol
InChI Key: DOPVATYKANZORZ-UHFFFAOYSA-N
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Description

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide, also known as GMX1778, is a small molecule inhibitor that targets the NAD+ biosynthesis pathway. This compound has gained significant attention in recent years due to its potential applications in cancer therapy and other diseases.

Mechanism of Action

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide targets the NAD+ biosynthesis pathway by inhibiting the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the NAD+ biosynthesis pathway, and its inhibition leads to a decrease in intracellular NAD+ levels. This, in turn, leads to a decrease in ATP production and an increase in DNA damage, ultimately resulting in cell death.
Biochemical and physiological effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on the NAD+ biosynthesis pathway, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This may help to prevent the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of specificity for its target enzyme, NAMPT. However, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide has some limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments. In addition, its effects on other cellular pathways may complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide. One area of interest is the development of more potent and specific inhibitors of NAMPT. Another area of interest is the investigation of the effects of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide on other cellular pathways, such as autophagy and apoptosis. Finally, there is interest in exploring the use of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide in combination with other cancer therapies to enhance their efficacy.

Synthesis Methods

The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide involves a multistep process that begins with the reaction of 2-hydroxy-6-methylquinoline with propargyl bromide to form the intermediate compound. This is followed by the reaction of the intermediate with nicotinic acid to produce the final product, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide.

Scientific Research Applications

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of a wide range of cancer cells, including breast, prostate, and pancreatic cancer cells. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide has been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.

properties

IUPAC Name

N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-3-9-23(20(25)15-5-4-8-21-12-15)13-17-11-16-10-14(2)6-7-18(16)22-19(17)24/h4-8,10-12H,3,9,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPVATYKANZORZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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